molecular formula C9H17NO2 B1485494 1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol CAS No. 2146167-66-8

1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol

Cat. No.: B1485494
CAS No.: 2146167-66-8
M. Wt: 171.24 g/mol
InChI Key: YQKSQDLXYUKFEM-RKDXNWHRSA-N
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Description

1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol is a compound that features a piperidine ring substituted with a trans-2-hydroxycyclobutyl group

Biochemical Analysis

Biochemical Properties

1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is part of the seven transmembrane G-protein coupled receptor family . This interaction is significant as CCR5 is essential in the process of HIV-1 entry into cells. The compound’s interaction with CCR5 involves a strong salt-bridge interaction due to the presence of a basic nitrogen atom in its structure .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Specifically, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby affecting the viral replication process

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As mentioned, it binds to the CCR5 receptor, inhibiting its function and preventing HIV-1 entry into cells . This inhibition is achieved through a strong salt-bridge interaction between the basic nitrogen atom in the compound and the receptor. Additionally, the compound’s structure allows it to interact with other lipophilic groups in the receptor, enhancing its inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as inhibiting HIV-1 entry into cells . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships need to be thoroughly investigated to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with CCR5 and other biomolecules can affect the overall metabolic state of the cell

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s interaction with its target biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidin-4-ol with a cyclobutyl derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol is unique due to the presence of both the hydroxyl group and the cyclobutyl ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .

Properties

IUPAC Name

1-[(1R,2R)-2-hydroxycyclobutyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-7-3-5-10(6-4-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKSQDLXYUKFEM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CCC(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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